Magnaldehyde B Demonstrates Exclusive Anti-Complement Activity Against Magnolol and Honokiol
Magnaldehyde B was the only compound among nine structurally related neolignans and phenylpropanoids isolated from Magnolia obovata to show significant anti-complement activity against the classical pathway. It displayed an IC50 value of 102.7 μM, whereas compounds 1-7 and 9, including magnolol (compound 3) and honokiol (compound 4), were completely inactive in this assay [1].
| Evidence Dimension | Anti-complement activity (classical pathway) |
|---|---|
| Target Compound Data | IC50 = 102.7 μM |
| Comparator Or Baseline | Magnolol (compound 3) and Honokiol (compound 4) |
| Quantified Difference | Inactive for both comparators, 102.7 μM for Magnaldehyde B |
| Conditions | In vitro anti-complement assay against the classical pathway of the complement system [1] |
Why This Matters
This is a critical selection criterion for researchers studying the complement system, as it provides a specific tool where standard Magnolia neolignans offer no activity.
- [1] Min, B. S. (2008). Anti-complement Activity of Phenolic Compounds from the Stem Bark of Magnolia obovata. Natural Product Sciences, 14(3), 196-201. View Source
